Product packaging for Methyl 4-oxoazetidine-2-carboxylate(Cat. No.:CAS No. 111222-19-6)

Methyl 4-oxoazetidine-2-carboxylate

Cat. No.: B049732
CAS No.: 111222-19-6
M. Wt: 129.11 g/mol
InChI Key: WAKVYXZJTFOVKC-UHFFFAOYSA-N
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Description

Methyl 4-oxoazetidine-2-carboxylate is a highly versatile and valuable azetidine-based building block in modern organic synthesis and medicinal chemistry. This compound features a constrained, four-membered azetidine ring scaffold, which is increasingly sought after for its role in improving the physicochemical and pharmacokinetic properties of drug candidates. Its key functional groups—the ester and the cyclic amide (4-oxo)—provide orthogonal handles for diverse synthetic manipulations. Researchers primarily utilize this molecule as a critical precursor for the synthesis of novel β-lactam antibiotics and as a core scaffold in the design of protease inhibitors, such as those targeting thrombin and FXa. Furthermore, its application extends to the rapidly growing field of Proteolysis-Targeting Chimeras (PROTACs), where its rigid, polar structure serves as an ideal linker component to connect an E3 ligase ligand to a target protein ligand, facilitating targeted protein degradation. By incorporating this azetidine carboxylate into their compounds, scientists can enhance metabolic stability, reduce planarity, and improve aqueous solubility, leading to advanced lead compounds with superior drug-like properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO3 B049732 Methyl 4-oxoazetidine-2-carboxylate CAS No. 111222-19-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-oxoazetidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c1-9-5(8)3-2-4(7)6-3/h3H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKVYXZJTFOVKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40543981
Record name Methyl 4-oxoazetidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100188-44-1
Record name Methyl 4-oxoazetidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 4 Oxoazetidine 2 Carboxylate Derivatives

De Novo Synthesis of the 4-Oxoazetidine-2-carboxylate Ring System

The formation of the strained four-membered ring of methyl 4-oxoazetidine-2-carboxylate can be achieved through several strategic approaches, each starting from different types of precursors. These methods primarily involve cycloadditions, cyclizations of open-chain molecules, and specialized rearrangement reactions.

The [2+2] cycloaddition is one of the most direct and widely utilized methods for constructing the β-lactam ring. This approach involves the reaction of a two-atom component with another two-atom component to form the four-membered ring in a single step.

The Staudinger β-lactam synthesis, discovered by Hermann Staudinger, is a classic example of a [2+2] cycloaddition involving the reaction of a ketene (B1206846) with an imine. manchester.ac.ukorganic-chemistry.org The ketene can be generated in situ from an acyl chloride and a tertiary amine. For the synthesis of this compound derivatives, a suitably substituted ketene precursor is reacted with an appropriate imine. The reaction mechanism is believed to proceed through a zwitterionic intermediate that subsequently undergoes ring closure.

Modifications to the original Staudinger protocol have been developed to improve yields, stereoselectivity, and substrate scope. The Staudinger-Vilarrasa reaction, for instance, involves the reaction of carboxylic acids with organic azides in the presence of a phosphine. manchester.ac.uk While often used for direct amide ligation, the underlying principle of activating a carboxylate species is relevant. Other modifications focus on the use of different activating agents or catalysts to facilitate the reaction under milder conditions. researchgate.net For example, chlorophosphite-modified, Staudinger-like acylations have been described that allow for direct nucleophilic acyl substitution of carboxylic acids. researchgate.net

ReactionKey ReactantsKey FeaturesReference
Classic Staudinger SynthesisKetene + ImineForms β-lactam ring via [2+2] cycloaddition. manchester.ac.ukorganic-chemistry.org
Staudinger-Vilarrasa ReactionCarboxylic Acid + Azide + PhosphineA modification primarily for amide ligation but rooted in Staudinger chemistry. manchester.ac.uk
Chlorotrimethylsilane-Mediated StaudingerSecondary Phosphine Oxides + Organic AzidesA modified protocol for synthesizing phosphinic amides with stereoretention. researchgate.net

Chlorosulfonyl isocyanate (CSI) is a highly reactive reagent used extensively in the synthesis of β-lactams. tcichemicals.comnih.gov Due to the powerful electron-withdrawing nature of the chlorosulfonyl group, CSI readily undergoes cycloaddition with a wide range of unsaturated systems, including alkenes and dienes. nih.govorgsyn.org The reaction with an alkene yields an N-chlorosulfonyl-β-lactam, which serves as a versatile intermediate. nih.gov The N-sulfonyl group can be easily removed under reductive conditions to afford the N-unsubstituted β-lactam.

The mechanism is proposed to proceed through a dipolar intermediate, which then closes to form the four-membered ring. nih.gov This method is particularly valuable because the isocyanate provides the N1 and C4 atoms of the azetidinone ring, while the alkene provides the C2 and C3 atoms.

ReactantsIntermediate ProductFinal Product (after deprotection)Key AdvantageReference
Alkene + Chlorosulfonyl Isocyanate (CSI)N-Chlorosulfonyl-β-lactamβ-Lactam (N-unsubstituted)High reactivity of CSI allows for cycloaddition with various olefins. tcichemicals.comnih.govorgsyn.org
Olefin + CSI followed by workupβ-Lactam-N-sulfonyl chlorideN-unsubstituted β-lactamsOffers a convenient route to a large number of β-lactams. orgsyn.org

An alternative to cycloaddition is the intramolecular cyclization of a functionalized acyclic precursor. In this approach, a molecule already containing the requisite atoms for the ring is induced to close, forming the β-lactam. A common strategy involves the cyclization of β-halo amides or γ-hydroxy amides. For example, treatment of a β-bromo amide with a base can induce an intramolecular nucleophilic substitution (an SN2 reaction) where the amide nitrogen displaces the bromide, forming the four-membered ring. Similarly, radical cyclization reactions of specifically configured amides can lead to the formation of γ-lactams, demonstrating the principle of using acyclic amides for lactam synthesis. beilstein-journals.org

The Wolff rearrangement is a powerful transformation in which an α-diazocarbonyl compound is converted into a ketene. wikipedia.org This ketene intermediate can then be trapped, either intramolecularly or intermolecularly, to form a variety of products. organic-chemistry.org This method has been effectively applied to the synthesis of the 2-oxoazetidine ring system. nih.gov

A particularly elegant application involves the thermally promoted Wolff rearrangement of diazotetramic acids. nih.gov Heating these precursors generates a highly reactive ketene, which undergoes a ring contraction. Subsequent trapping of this ketene intermediate with a nucleophile, such as an alcohol, leads to the formation of the corresponding 2-oxoazetidine-3-carboxylate derivative. This approach is advantageous as it allows for the introduction of various substituents at the final stage of the synthesis by simply changing the nucleophile used to trap the ketene. nih.gov

PrecursorReactionKey IntermediateProduct ClassReference
α-DiazoketoneWolff Rearrangement (Thermal/Photochemical/Metal-catalyzed)KeteneCarboxylic acid derivatives (via trapping with nucleophiles) organic-chemistry.orgwikipedia.org
Diazotetramic acidsThermally promoted Wolff RearrangementKetene2-Oxoazetidine-3-carboxylic acid derivatives nih.gov
TBS-terminated alkynesGold-catalyzed oxidationα-Oxo gold carbene -> Silylketeneα-Silylated carboxylic acids and derivatives nih.gov

[2+2] Cycloaddition Approaches

Stereoselective Synthesis

Controlling the stereochemistry of the β-lactam ring is often critical for its biological activity. Stereoselective synthesis of this compound derivatives can be achieved by controlling the formation of the chiral centers, primarily at the C2 position and any substituents on the ring.

One effective strategy involves substrate-controlled synthesis. For example, the Wolff rearrangement of chiral, 5-monosubstituted diazotetramic acids has been shown to proceed with high stereoselectivity, yielding exclusively trans-diastereomeric β-lactam products. nih.gov This indicates that the stereochemistry of the starting material directly dictates the stereochemistry of the product.

Another approach involves diastereoselective reactions on a pre-existing β-lactam scaffold. For instance, allylation reactions of racemic and optically pure 4-oxoazetidine-2-carbaldehydes have been studied, with different Lewis acid mediators showing varied diastereoselectivities in the formation of the alcohol product. capes.gov.br This allows for the installation of substituents with a degree of stereocontrol after the core ring has already been formed.

MethodApproachStereochemical OutcomeKey FactorReference
Wolff RearrangementSubstrate ControlExclusively trans-diastereomersUse of chiral 5-monosubstituted diazotetramic acids nih.gov
AllylationReagent/Mediator ControlVaried diastereoselectivityChoice of Lewis acid or metal mediator (e.g., SnCl₄) capes.gov.br

Diastereoselective Methodologies

Achieving control over the relative stereochemistry of multiple chiral centers is a fundamental challenge in organic synthesis. For derivatives of this compound, diastereoselective methodologies are critical for creating specific isomers with desired biological activities.

One prominent strategy involves the proline-catalyzed direct aldol (B89426) reaction between enantiopure 4-oxoazetidine-2-carbaldehydes and unmodified ketones. nih.gov This reaction demonstrates that the choice of catalyst can significantly influence the stereochemical outcome. For instance, the reaction catalyzed by L-proline or D-proline can produce the corresponding γ-amino-β-hydroxy ketones with good yields and high diastereoselectivity. Research has shown that (2R,3R)-4-oxoazetidine-2-carbaldehydes and L-proline are a "matched pair," leading to superior diastereoselective induction. nih.gov

Another powerful technique is the thermally promoted Wolff rearrangement of diazotetramic acids in the presence of nucleophiles. researchgate.net This method, often assisted by microwave irradiation, allows for the contraction of a five-membered ring to form the four-membered β-lactam core. When chiral diazotetramic acids are used as starting materials, the reaction proceeds to form β-lactam products exclusively as the trans-diastereomer. researchgate.netbeilstein-journals.org This highlights a substrate-controlled approach where the inherent chirality of the starting material dictates the diastereoselectivity of the final product.

Table 1: Diastereoselective Methodologies for Azetidinone Derivatives
MethodologyStarting MaterialsCatalyst/ConditionsKey OutcomeReference
Proline-Catalyzed Aldol Reaction4-Oxoazetidine-2-carbaldehydes, KetonesL-Proline or D-ProlineGood yields and high diastereoselectivities. Matched pair effect observed. nih.gov
Wolff RearrangementChiral Diazotetramic Acids, Nucleophiles (Amines, Alcohols)Thermal (Microwave-assisted)Exclusive formation of trans-diastereomeric β-lactams. researchgate.netbeilstein-journals.org

Enantioselective Approaches Utilizing Chiral Auxiliaries and Catalysis

The synthesis of a single, desired enantiomer of a chiral molecule is paramount in pharmaceutical chemistry. Enantioselective strategies, employing either chiral auxiliaries or chiral catalysts, are instrumental in preparing optically active this compound derivatives.

Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed. A notable example is the use of (S)-1-phenylethylamine as both a chiral auxiliary and a nitrogen source in the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. rsc.org This approach effectively transfers the chirality of the auxiliary to the final azetidine (B1206935) product. The absolute configuration of one of the products was confirmed by X-ray crystallography, validating the stereochemical control exerted by the auxiliary. rsc.org

Chiral Catalysis

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product.

Organocatalysis : Chiral organocatalysts, such as proline and its derivatives, are highly effective. As mentioned previously, proline can catalyze aldol reactions diastereoselectively; when using an achiral starting material, a chiral proline catalyst can induce enantioselectivity. nih.gov

Brønsted Acid Catalysis : Chiral Brønsted acids, like BINOL-derived N-triflyl phosphoramides, have been used for catalytic asymmetric iminium ion cyclization reactions to form cyclic amino derivatives with high enantioselectivity. rsc.org This type of catalysis is a powerful tool for constructing chiral nitrogen-containing rings.

Lewis Acid Catalysis : Chiral Lewis acids, such as 1,3,2-oxazaborolidines, have been successfully applied as catalysts in enantioselective photochemical reactions. nih.gov These catalysts can coordinate to a substrate, like a coumarin, and facilitate an enantioselective [2+2] photocycloaddition, a reaction type fundamental to forming the four-membered ring of azetidinones. nih.gov The modular nature of these catalysts allows them to be tailored for specific transformations. nih.gov

Table 2: Enantioselective Strategies for Azetidinone and Related Syntheses
ApproachReagent/Catalyst TypeExampleApplicationReference
Chiral AuxiliaryAmine(S)-1-PhenylethylamineSynthesis of optically active azetidine-2,4-dicarboxylic acid. rsc.org
Chiral CatalysisOrganocatalystL-ProlineDiastereoselective and potentially enantioselective aldol reactions. nih.gov
Chiral CatalysisBrønsted AcidChiral N-triflyl phosphoramideAsymmetric iminium ion cyclizations. rsc.org
Chiral CatalysisLewis AcidChiral 1,3,2-OxazaborolidineEnantioselective [2+2] photocycloaddition reactions. nih.gov

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and hazardous substance use. unibo.it These principles are increasingly being applied to the synthesis of complex molecules like azetidinone derivatives.

A significant advancement is the development of a green and cost-effective synthesis for tert-butyl 3-oxoazetidine-1-carboxylate, a key intermediate for the drug baricitinib. nih.gov This process features several green advantages:

Inexpensive Starting Materials : It utilizes commercially available and low-cost benzylamine. nih.gov

Reduced Waste : The method is designed to produce fewer by-products, simplifying workup and minimizing waste streams. nih.gov

Safer Oxidation : A key step involves the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate. The green method employs a TEMPO-catalyzed oxidation using sodium hypochlorite (B82951) (NaClO) as the oxidant, which is an environmentally friendlier alternative to many heavy-metal-based oxidants. nih.gov

Process Intensification : The use of a microchannel reactor for the oxidation step allows for better control over reaction parameters, improved safety, and higher efficiency. nih.gov

Another green technique applicable to this field is the use of microwave-assisted synthesis. As seen in the Wolff rearrangement to form β-lactams, microwave heating can dramatically shorten reaction times from hours to minutes and often leads to higher yields compared to conventional heating. researchgate.net This efficiency reduces energy consumption and contributes to a greener synthetic profile.

Table 3: Green Chemistry Approaches for Azetidinone Synthesis
Green StrategyReaction/ProcessKey AdvantagesReference
Use of Greener Reagents & Process IntensificationTEMPO-catalyzed oxidation of a hydroxyazetidine derivative in a microchannel reactor.Avoids toxic heavy metals, uses inexpensive materials, less by-product, improved safety and efficiency. nih.gov
Energy EfficiencyMicrowave-assisted Wolff RearrangementDrastically reduced reaction times and potentially higher yields compared to conventional heating. researchgate.net

Reactivity and Transformation Mechanisms of Methyl 4 Oxoazetidine 2 Carboxylate

Reactions of the β-Lactam Ring System

The four-membered azetidinone ring is the central feature of methyl 4-oxoazetidine-2-carboxylate, and its reactivity is dominated by the significant ring strain and the electrophilicity of the amide carbonyl carbon.

Nucleophilic Attack and Ring Opening Reactions

The β-lactam ring of this compound is highly susceptible to nucleophilic attack, which can lead to ring-opening. This reactivity is a cornerstone of the biological action of β-lactam antibiotics and is also exploited in synthetic chemistry. Common nucleophiles such as amines and alcohols readily attack the electrophilic carbonyl carbon of the lactam. biosynth.com The planar nature of the azetidinone ring facilitates these interactions. biosynth.com

Ring-opening reactions of azetidine (B1206935) derivatives are well-documented. For instance, the nucleophilic ring-opening of 2-arylazetidine-2-carboxylic acid ester-derived tetraalkyl ammonium (B1175870) salts with halides has been demonstrated to produce tertiary alkyl halides. nih.gov In the case of this compound, nucleophilic attack typically occurs at the C4 carbonyl, leading to cleavage of the N1-C4 bond. The specific products of these reactions depend on the nature of the nucleophile and the reaction conditions. For example, hydrolysis with water or an aqueous base will lead to the corresponding β-amino acid, while alcoholysis will yield an ester of the β-amino acid.

A related class of compounds, 2-oxoazetidine-3-carboxylic acid derivatives, can be synthesized via thermal Wolff rearrangement in the presence of various nucleophiles, including aromatic and aliphatic amines, alcohols, and thiols. nih.gov

Table 1: Examples of Nucleophilic Ring Opening of Azetidine Derivatives

Azetidine DerivativeNucleophileProduct TypeReference
2-Arylazetidine-2-carboxylic acid ester-derived tetraalkyl ammonium saltsHalidesTertiary alkyl halides nih.gov
Diazotetramic acids (precursors to 2-oxoazetidine-3-carboxylic acid derivatives)Amines, Alcohols, ThiolsAmides, Esters, Thioesters of 2-oxoazetidine-3-carboxylic acid nih.gov
(S)-Methyl 4-oxoazetidine-2-carboxylateAmines, AlcoholsRing-opened products (e.g., β-amino acid derivatives) biosynth.com

Electrophilic Transformations

While nucleophilic attack on the β-lactam ring is more common, electrophilic transformations are also possible, typically involving the nitrogen atom or the enolizable C3 position. The nitrogen atom of the β-lactam can act as a nucleophile, particularly after deprotonation, allowing for N-alkylation and N-acylation reactions. youtube.com

Electrophilic attack at the C3 position can be achieved by first forming a β-lactam enolate. This enolate can then react with various electrophiles. nih.gov This approach allows for the introduction of a wide range of substituents at the C3 position, significantly increasing the molecular diversity of β-lactam derivatives. While less explored, methods involving a C3 carbocation equivalent, where the β-lactam acts as an electrophile, have also been reported. nih.govacs.org

Radical Reactions and Cyclizations

Radical reactions provide another avenue for the functionalization of the β-lactam core. The radical anions of azetidin-2-ones, generated by UV irradiation in the presence of triethylamine, can undergo ring-splitting through N–C4 or C3–C4 bond cleavage to form open-chain amides. rsc.org

Furthermore, intramolecular cyclization reactions involving acyl radicals are a known method for constructing β-lactam rings. nih.gov Tandem one-pot radical addition/cyclization sequences have been used to prepare fused polycyclic β-lactams from derivatives of 4-oxoazetidine-2-carbaldehydes. rsc.org These reactions highlight the potential of radical chemistry to build complex molecular architectures based on the azetidinone scaffold.

Reactions at the Ester Functionality

The methyl ester group at the C2 position of this compound can undergo typical ester reactions, such as hydrolysis and transesterification. Acid- or base-catalyzed hydrolysis converts the methyl ester to the corresponding carboxylic acid, (S)-4-oxoazetidine-2-carboxylic acid. This transformation is often a necessary step in the synthesis of more complex molecules where the carboxylic acid is required for further reactions, such as amide bond formation.

Transesterification, the reaction of the methyl ester with another alcohol in the presence of an acid or base catalyst, can be used to introduce different ester groups. This can be useful for modifying the solubility or other physicochemical properties of the molecule.

Transformations at the C4-Oxo Group

The C4-oxo group is a key site for chemical modification. One of the most common transformations is its reduction to a hydroxyl group. This can be achieved using various reducing agents, such as sodium borohydride (B1222165). The resulting 4-hydroxyazetidine-2-carboxylate is a valuable intermediate for further synthetic elaborations. For instance, the reduction of N-substituted azetidin-2-ones to N-substituted azetidines is readily accomplished with reagents like diborane (B8814927) or lithium aluminum hydride. nih.gov

The C4-oxo group can also be converted to other functional groups. For example, 4-oxoazetidine-2-carbaldehydes, which can be considered derivatives of this compound, undergo a variety of reactions. These aldehydes can participate in stereoselective allylation reactions and Lewis acid-promoted intermolecular carbonyl-ene reactions to form homoallylic alcohols. acs.orgrsc.org These products can then be used in intramolecular Diels-Alder reactions to construct fused tricyclic β-lactams. acs.org Furthermore, proline-catalyzed direct aldol (B89426) reactions between 4-oxoazetidine-2-carbaldehydes and ketones have been reported to produce γ-amino-β-hydroxy ketones with good diastereoselectivity. acs.org

Table 2: Selected Transformations at the C4-Position of Azetidinone Derivatives

Starting MaterialReagent(s)Product TypeReference
N-substituted azetidin-2-onesDiborane, LiAlH4N-substituted azetidines nih.gov
4-Oxoazetidine-2-carbaldehydesAllyltrimethylsilane, SnCl4syn-Homoallylic alcohols acs.org
4-Oxoazetidine-2-carbaldehydesActivated alkenes, Lewis acid4-[(1'-hydroxy)homoallyl]-β-lactams rsc.org
4-Oxoazetidine-2-carbaldehydesKetones, L-prolineγ-Amino-β-hydroxy ketones acs.org

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are a powerful tool for the rapid generation of molecular complexity. The azetidinone scaffold is a common target for MCR-based synthetic strategies. For example, the Staudinger ketene-imine cycloaddition, a [2+2] cycloaddition, is a classic MCR for the synthesis of β-lactams. nih.gov

While specific MCRs involving this compound as a starting component are not extensively documented, its derivatives, such as 4-oxoazetidine-2-carbaldehydes, have been utilized in Passerini and Ugi MCRs. These reactions, involving isocyanides, carboxylic acids, and amines, lead to the formation of complex adducts that can be further transformed into novel fused-ring systems and β-lactam-diketopiperazine hybrids. biosynth.com The development of MCRs involving this compound itself represents a promising area for future research, offering a direct route to structurally diverse and potentially biologically active molecules.

Passerini Three-Component Reactions

The Passerini reaction is a three-component reaction that typically involves an isocyanide, a carbonyl compound (like an aldehyde or ketone), and a carboxylic acid to produce an α-acyloxy amide. organic-chemistry.orgwikipedia.org While this compound itself possesses a ketone, research has focused on the reactivity of its derivative, 4-oxoazetidine-2-carbaldehyde, in organocatalyzed Passerini reactions. nih.govcsic.es

In these studies, the aldehyde group at the C2 position serves as the carbonyl component. The reaction is effectively catalyzed by phenylphosphinic acid, which facilitates the condensation of the β-lactam aldehyde, an isocyanide, and a carboxylic acid. nih.govresearchgate.net This process yields highly functionalized Passerini adducts with good yields and reasonable diastereoselectivity. nih.govcsic.es The mechanism is believed to involve the formation of a cyclic transition state, a process accelerated in aprotic solvents. organic-chemistry.org The resulting adducts are valuable intermediates for synthesizing other heterocyclic structures like γ-lactones. nih.gov

Table 1: Components in Organocatalyzed Passerini Reaction of 4-Oxoazetidine-2-carbaldehydes nih.govresearchgate.net

Component Role Example
4-Oxoazetidine-2-carbaldehyde Carbonyl Compound N-Aryl substituted derivatives
Isocyanide Nucleophile Various alkyl and aryl isocyanides
Carboxylic Acid Acid Component Acetic Acid, Benzoic Acid

Ugi Four-Component Reactions

The Ugi reaction is a four-component reaction (U-4CR) that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide derivative. sciepub.comorganic-chemistry.org This multicomponent reaction is highly valued for its efficiency in generating molecular diversity from simple starting materials. nih.govtcichemicals.com

Similar to the Passerini reaction, studies involving the 4-oxoazetidine scaffold have utilized 4-oxoazetidine-2-carbaldehydes as the aldehyde component. nih.govcsic.es An organocatalyzed three-component version of the Ugi reaction (U-3CR) with these aldehydes, various amines, and isocyanides has been successfully demonstrated. nih.govresearchgate.net The reaction proceeds through the initial formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and a carboxylate. organic-chemistry.org Phenylphosphinic acid has proven to be an effective catalyst for this transformation, leading to Ugi adducts that are useful precursors for enantiopure γ-lactams. nih.govresearchgate.net

Other Functional Group Interconversions and Derivatizations

Suzuki–Miyaura Cross-coupling

The Suzuki–Miyaura cross-coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. nih.govmdpi.com This reaction is a powerful tool for synthesizing biaryl compounds and other complex aromatic structures. nih.govrsc.org

The parent molecule, this compound, is not a direct substrate for Suzuki-Miyaura coupling as it lacks the required leaving group (e.g., a halogen). To participate in this reaction, the azetidine ring would first need to be functionalized, for example, by introducing a bromine or iodine atom at a specific position. Once derivatized, this functionalized β-lactam could then be coupled with various aryl- or heteroaryl-boronic acids using a palladium catalyst and a base to generate novel C-C linked azetidinone structures. rsc.orgbeilstein-journals.org

Wittig Reaction

The Wittig reaction is a widely used method for converting a ketone or an aldehyde into an alkene. libretexts.orgopenstax.org The reaction involves a phosphorus ylide (a Wittig reagent) which attacks the carbonyl carbon. masterorganicchemistry.com

The C4-keto group of this compound makes it a suitable substrate for the Wittig reaction. The reaction proceeds via a nucleophilic addition of the ylide to the ketone, forming a four-membered oxaphosphetane intermediate. openstax.org This intermediate then decomposes to yield an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com This transformation provides a direct route to synthesize 4-alkylideneazetidine-2-carboxylate derivatives, with the specific structure of the resulting alkene determined by the ylide used. openstax.orgorganic-chemistry.org This method is advantageous because the position of the new double bond is precisely controlled. libretexts.org

Table 2: General Wittig Transformation of this compound

Reactant 1 Reactant 2 (Wittig Reagent) Product

Oxidation Reactions

While specific studies detailing the direct oxidation of this compound are not prominent in the surveyed literature, the products derived from it can undergo further transformations. For example, highly functionalized adducts from Ugi and Passerini reactions of related β-lactams serve as substrates for preparing γ-lactams and γ-lactones, a process that can involve ring-opening and cyclization under various conditions. nih.govcsic.es The synthesis of 2-oxoazetidine-3-carboxylic acid derivatives, a related structural class, has been achieved through methods like the Wolff rearrangement, which involves the formation of a ketene (B1206846) intermediate. nih.govbeilstein-journals.org

Reduction Reactions

The reduction of the C4-carbonyl group in this compound is a critical transformation that provides access to the corresponding 4-hydroxyazetidine-2-carboxylate derivatives. The stereochemical outcome of this reduction is of paramount importance, as it dictates the relative orientation of the hydroxyl group and the ester substituent, leading to either cis or trans isomers. The choice of reducing agent and reaction conditions plays a crucial role in determining the diastereoselectivity of this process.

Commonly employed reducing agents for ketones, such as sodium borohydride (NaBH₄), are used in the reduction of the 4-oxo group. The reduction of the N-unsubstituted β-lactam carbonyl generally proceeds with retention of stereochemistry at other chiral centers on the ring acs.org. For instance, the reduction of N-substituted azetidin-2-ones to the corresponding azetidines is effectively accomplished with reagents like diborane or lithium aluminum hydride (LiAlH₄), preserving the stereochemistry of the ring substituents acs.org.

While specific data on the diastereoselective reduction of this compound is not extensively detailed in the provided search results, the general principles of ketone reduction can be applied. The approach of the hydride reagent to the carbonyl carbon is influenced by the steric hindrance posed by the substituent at the C2 position.

Substitution Reactions

The C4 position of the azetidinone ring is a key site for introducing molecular diversity through substitution reactions. Direct nucleophilic substitution at the C4-carbonyl is generally not feasible. Therefore, the carbonyl group is typically converted into a better leaving group, such as an acetoxy or a halogen group, to facilitate nucleophilic attack.

The reaction of 4-acetoxy-2-azetidinones with various nucleophiles is a well-established method for the synthesis of 4-substituted β-lactams. This reaction often proceeds through a highly reactive and unstable 1-azetin-4-one intermediate. This intermediate is then attacked by the nucleophile to yield the substituted product.

The aza-Michael addition of amines to α,β-unsaturated azetidine esters represents another route to C4-functionalized azetidines. For example, the reaction of methyl (N-Boc-azetidin-3-ylidene)acetate with various heterocyclic amines in the presence of DBU leads to the corresponding 3-substituted azetidine derivatives mdpi.com. While this reaction occurs at the C3 position of a related system, it highlights the utility of Michael-type additions in functionalizing the azetidine ring.

Mechanistic Elucidation of Key Transformations

The mechanisms governing the reduction and substitution reactions of this compound are rooted in the fundamental principles of carbonyl chemistry and nucleophilic substitution on β-lactams.

The reduction of the C4-carbonyl group by a hydride reagent, such as sodium borohydride, follows a nucleophilic addition mechanism. The hydride ion (H⁻) attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide by a protic solvent or during acidic workup yields the final 4-hydroxy product. The stereochemical outcome is dictated by the trajectory of the incoming hydride, which is influenced by the steric environment around the carbonyl group. In the context of a chiral molecule like (S)-methyl 4-oxoazetidine-2-carboxylate, the existing stereocenter at C2 can direct the hydride attack, leading to a preference for one diastereomer over the other. CBS reduction, a method for enantioselective ketone reduction, utilizes a chiral Lewis acid to create a chiral complex with the ketone, thereby directing the hydride attack from a specific face youtube.com.

Strategic Applications As a Building Block in Complex Molecule Synthesis

Construction of Heterocyclic Systems

The β-lactam core of methyl 4-oxoazetidine-2-carboxylate serves as a versatile scaffold for the synthesis of a wide range of heterocyclic compounds. Through carefully designed reaction sequences, the azetidinone ring can be elaborated, fused, or transformed into other cyclic structures.

Synthesis of Polycyclic β-Lactams

The synthesis of polycyclic β-lactams is a significant area of research due to the prevalence of this structural motif in numerous biologically active compounds, including antibiotics. This compound provides a key starting point for accessing these complex structures. One notable method involves the Lewis acid-promoted carbonyl-ene reaction of enantiomerically pure 4-oxoazetidine-2-carbaldehydes, derived from the title compound, with activated alkenes. This reaction proceeds with a high degree of diastereoselectivity, yielding 4-[(1'-hydroxy)homoallyl]-β-lactams. researchgate.net These intermediates can then be further manipulated through tandem radical addition/cyclization or elimination-intramolecular Diels-Alder sequences to afford fused bicyclic, tricyclic, and even tetracyclic β-lactams. researchgate.net

Formation of Fused Azetidinones and Azetidinone Hybrids

The fusion of the azetidinone ring to other cyclic systems is a common strategy to create novel molecular frameworks with potentially enhanced biological activities. The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) with an imine, is a powerful tool for the synthesis of β-lactams and has been employed to generate fused azetidinones. mdpi.comnih.gov While not directly starting from this compound, the principles of β-lactam formation are central. For instance, the reaction of isatin-derived imines with acyl chlorides can lead to the formation of 4-spiro-fused (2-oxoindolin-3-yl)-2-azetidinones. mdpi.com The versatility of the β-lactam core allows for the creation of hybrid molecules containing other bioactive heterocycles, aiming for synergistic biological effects. mdpi.com

Derivatives Leading to Other Cyclic Systems (e.g., Pyrrolidines, Piperidines, Pyrroles, Oxazepanes)

The strained β-lactam ring of this compound derivatives can be strategically cleaved and rearranged to access other important heterocyclic systems. For instance, the development of methods for the synthesis of substituted piperidines is an active area of research. mdpi.com While direct conversion pathways from this compound to these systems are not extensively detailed in the provided context, the general principle of using β-lactams as precursors for other heterocycles is well-established. For example, reductive processes or ring-expansion methodologies can be envisioned to transform the azetidinone core into larger ring systems like piperidines or oxazepanes. The synthesis of piperidines can be achieved through various methods such as the reduction of pyridines, cyclization reactions, and cycloadditions. youtube.com

Preparation of 2-Isoxacephems

The synthesis of 2-isoxacephems, a class of bicyclic β-lactams with potential antibiotic activity, can be approached using strategies that involve the construction of the β-lactam ring. While the provided information does not directly link this compound to 2-isoxacephem synthesis, the fundamental reactions used to create the azetidinone core are relevant. For instance, the Wolff rearrangement of diazotetramic acids in the presence of nucleophiles provides access to 2-oxoazetidine-3-carboxylic acid derivatives, which are structurally related to the core of 2-isoxacephems. beilstein-journals.orgbeilstein-journals.orgnih.gov

Synthesis of Amino Acid Analogues and Derivatives

The structural similarity of the azetidinone ring to amino acids makes this compound an excellent precursor for the synthesis of non-natural amino acid analogues. These modified amino acids are of great interest in medicinal chemistry for the development of peptidomimetics and enzyme inhibitors.

α-Amino Acid Precursors

(S)-4-Oxoazetidine-2-carboxylic acid, derived from its methyl ester, can be coupled with amino acid and oligopeptide esters to form β-lactam peptides. nih.gov These peptidomimetics are designed to mimic the structure of natural peptides and can act as enzyme inhibitors. For example, some of these compounds have been tested for their inhibitory activity against enzymes like pancreatic elastase. nih.gov The azetidine-2-carboxylate scaffold serves as a constrained dipeptide isostere, allowing for the synthesis of compounds with specific conformational properties.

Interactive Data Table: Strategic Applications of this compound Derivatives

Application Area Specific Synthesis Key Transformation Resulting Compound Class Reference
Heterocyclic Systems Construction of Polycyclic β-LactamsLewis acid-promoted carbonyl-ene reactionFused bicyclic, tricyclic, and tetracyclic β-lactams researchgate.net
Heterocyclic Systems Formation of Fused Azetidinones[2+2] Cycloaddition (Staudinger reaction)Spiro-fused azetidinones mdpi.comnih.gov
Heterocyclic Systems Derivatives to Other Cyclic SystemsReductive hydroamination/cyclizationPiperidines mdpi.com
Heterocyclic Systems Preparation of 2-IsoxacephemsWolff rearrangement of diazotetramic acids2-Oxoazetidine-3-carboxylic acid derivatives beilstein-journals.orgbeilstein-journals.orgnih.gov
Amino Acid Analogues α-Amino Acid PrecursorsCoupling with amino acid estersβ-Lactam peptides (peptidomimetics) nih.gov

This compound: A Versatile Scaffold in Complex Synthesis

This compound, a strained four-membered lactam, has emerged as a highly valuable and versatile building block in synthetic organic chemistry. Its unique structural features, including the reactive β-lactam ring and multiple functionalization points, have positioned it as a key intermediate in the synthesis of a wide array of complex molecules, from natural product analogues to diverse chemical libraries for drug discovery.

The strategic importance of this compound lies in its ability to serve as a precursor to various key structural motifs. The inherent ring strain of the azetidinone core makes it susceptible to nucleophilic attack, allowing for controlled ring-opening reactions and subsequent elaboration into more complex structures.

β-Amino Acid Precursors

This compound and its derivatives are valuable precursors for the synthesis of β-amino acids. The β-lactam ring can be selectively opened by various nucleophiles to generate β-amino acid esters. This approach provides a reliable method for introducing the β-amino acid moiety into peptides and other biologically active molecules. For instance, 4-oxoazetidine-2-carboxylic acid, when protected at the nitrogen, can be coupled with amino acid esters, and subsequent deprotection yields peptidomimetic structures containing a β-lactam core. nih.gov This strategy allows for the creation of novel peptide analogues with potentially altered conformational preferences and biological activities.

Quaternary Amino Acid Derivatives

The synthesis of quaternary α-amino acids, which are important components of many biologically active peptides and natural products, can be achieved using β-lactam intermediates derived from this compound. A notable strategy involves the conversion of amino acid-derived β-lactams into α,α-heterocyclic quaternary amino acid derivatives. researchgate.net For example, ornithine-derived 2-azetidinones can undergo a palladium-catalyzed hydrogenolysis, leading to a rearrangement from the four-membered β-lactam to a seven-membered 2-oxoazepane ring. researchgate.net This transformation is driven by the intramolecular opening of the β-lactam by the amino group of the ornithine side chain, resulting in the formation of enantiomerically pure 4-amino-3-methyl-2-oxoazepane-4-carboxylate derivatives. researchgate.net These quaternary amino acids have been shown to induce β-turn secondary structures in model dipeptides. researchgate.net

Preparation of Natural Product Scaffolds and Analogues (e.g., Thienamycin Analogues, Alkaloids)

This compound serves as a crucial starting material for the synthesis of various natural product scaffolds, most notably analogues of the potent carbapenem (B1253116) antibiotic, thienamycin. nih.govnih.gov Due to the chemical instability of thienamycin, the development of stable and synthetically accessible analogues is of significant interest. nih.govnih.gov Synthetic routes often utilize a key azetidinone precursor, which can be derived from this compound, to construct the characteristic carbapenem core. nih.govnih.gov These synthetic strategies allow for the introduction of diverse substituents on the β-lactam ring, leading to the generation of novel antibiotic candidates. Beyond antibiotics, the azetidine (B1206935) scaffold is a recurring motif in various alkaloids, and synthetic routes leveraging this compound provide access to these complex nitrogen-containing natural products. nih.gov

Contributions to Libraries of Diverse Chemical Scaffolds

The reactivity of this compound makes it an excellent starting point for the generation of diverse chemical scaffold libraries, which are essential tools in drug discovery for identifying novel hit compounds. nih.govnih.gov The ability to introduce a wide range of substituents at various positions of the azetidine ring allows for the creation of a multitude of structurally distinct molecules. For example, the reaction of β-enamino ketoesters, which can be derived from cyclic amino acids including azetidine derivatives, with hydroxylamine (B1172632) hydrochloride leads to the formation of regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. beilstein-journals.org This method provides a convenient route to novel heterocyclic amino acid-like building blocks. beilstein-journals.org Furthermore, the development of methods for creating conformationally constrained oligomers from diverse building blocks, including those derived from azetidines, is a key area of research aimed at targeting challenging protein-protein interactions. nih.govnih.gov

Utilization as Scaffolds in Medicinal Chemistry Lead Generation

The 4-oxoazetidine-2-carboxylate framework is a privileged scaffold in medicinal chemistry, serving as a core structure for the design and synthesis of new therapeutic agents. beilstein-journals.orgdntb.gov.ua Its presence in various biologically active compounds highlights its importance in lead generation. The β-lactam ring itself is a key pharmacophore in β-lactam antibiotics. nih.govnih.gov Moreover, the azetidine ring can be incorporated into larger molecules to modulate their physicochemical properties and biological activity. The development of synthetic routes to new azetidine and oxetane (B1205548) amino acid derivatives through methods like the aza-Michael addition further expands the utility of this scaffold in creating novel compounds for drug screening. nih.gov The oxazolidinone ring system, which can be accessed from related precursors, is another important pharmacophore found in approved drugs like linezolid. rsc.org

Theoretical and Computational Investigations of Methyl 4 Oxoazetidine 2 Carboxylate

Electronic Structure Analysis

The electronic structure of a molecule governs its physical and chemical properties. Through methods like Density Functional Theory (DFT), it is possible to model the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding molecular stability and reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor (electrophile). libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.netaimspress.com A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive, as it is easier for it to undergo electronic transitions. researchgate.net

For Methyl 4-oxoazetidine-2-carboxylate, the HOMO is expected to be localized primarily on the nitrogen atom of the β-lactam ring and the oxygen atoms of the carbonyl groups, reflecting the locations of lone pair electrons. The LUMO is anticipated to be centered on the carbonyl carbon atoms, particularly the highly electrophilic carbon of the strained β-lactam ring. Computational calculations using DFT methods can provide precise energy values for these orbitals.

Table 1: Calculated Frontier Molecular Orbital Properties (Illustrative Example)

ParameterEnergy (eV)Description
EHOMO-9.85Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-0.62Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)9.23Energy difference between LUMO and HOMO; indicates chemical stability and reactivity. researchgate.net

Note: The values presented are illustrative and representative of similar small organic molecules calculated with DFT methods. Actual values may vary based on the computational level of theory and basis set used.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface, using a color-coded scheme to identify electron-rich and electron-poor regions. researchgate.net

Red/Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. They are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms like oxygen and nitrogen.

Blue Regions: This color signifies areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.

In the MEP surface of this compound, distinct reactive regions are expected. The areas around the carbonyl oxygens of both the ester and the β-lactam ring would appear in shades of red, highlighting their role as primary sites for electrophilic interaction (e.g., protonation or coordination to a Lewis acid). The region near the N-H proton and the protons on the carbon adjacent to the ester would be colored blue, indicating their acidic nature and susceptibility to interaction with nucleophiles or bases. The most intense positive potential is anticipated at the carbonyl carbon of the strained four-membered ring, marking it as the principal site for nucleophilic attack, a characteristic feature of β-lactams.

Reaction Mechanism Studies

Computational chemistry allows for the detailed exploration of reaction mechanisms, providing a step-by-step view of how reactants are converted into products. This includes identifying intermediates, transition states, and the energy changes associated with these transformations.

Density Functional Theory (DFT) is a robust computational method used to investigate the potential energy surface of a reaction, allowing for the mapping of complete reaction pathways. escholarship.org For this compound, a key reaction pathway of interest is the nucleophilic ring-opening of the β-lactam, a reaction of significant biological and chemical importance.

A common example is the hydrolysis of the β-lactam ring. A DFT study of this process would model the following steps:

Nucleophilic Attack: A water molecule (or hydroxide (B78521) ion) attacks the electrophilic carbonyl carbon of the β-lactam.

Formation of a Tetrahedral Intermediate: The attack leads to the formation of a high-energy, unstable tetrahedral intermediate where the carbon atom is bonded to the incoming nucleophile, the ring nitrogen, the ring carbon, and the oxygen atom.

Ring Opening: The C-N bond of the strained ring cleaves, breaking the ring and relieving its strain. This is often the rate-determining step.

Proton Transfer: Subsequent proton transfers occur to yield the final, ring-opened product, a substituted β-amino acid derivative.

DFT calculations can optimize the geometry of the reactant, intermediate, transition states, and product, providing a detailed structural picture of the reaction coordinate.

For any given reaction step, the transition state (TS) represents the highest energy point along the reaction coordinate. Identifying the structure and energy of the TS is crucial for understanding the reaction's kinetics, as the energy difference between the reactants and the TS defines the activation energy (ΔG‡).

Computational analysis of the β-lactam hydrolysis would involve locating the transition state for the initial nucleophilic attack and the subsequent ring-opening. The TS for the ring-opening step would feature an elongated C-N bond that is in the process of breaking and a C=O bond that is reforming. The activation energy calculated for this step determines the reaction rate. A lower activation energy corresponds to a faster reaction. These calculations can be performed for various nucleophiles to predict their relative reactivity towards the azetidinone ring.

Table 2: Illustrative Energetics for a Two-Step Reaction Pathway

Reaction StepSpeciesRelative Free Energy (kcal/mol)Description
1Reactants + Nucleophile0.0Starting point of the reaction.
1Transition State 1 (TS1)+15.2Energy barrier for nucleophilic attack.
1Tetrahedral Intermediate+5.8A metastable species formed after the first step.
2Transition State 2 (TS2)+12.5Energy barrier for the ring-opening step.
2Product-10.7The final, stable ring-opened product.

Note: These energy values are hypothetical and for illustrative purposes to demonstrate the concepts of transition state analysis and reaction energetics.

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational models can account for these effects using either implicit or explicit solvent models.

Implicit Solvent Models (e.g., PCM): These models treat the solvent as a continuous medium with a specific dielectric constant, capturing the bulk electrostatic effects of the solvent on the solute.

Explicit Solvent Models: These models involve including a number of individual solvent molecules in the calculation, allowing for the study of specific solute-solvent interactions like hydrogen bonding.

For the hydrolysis of this compound, the use of a polar, protic solvent like water would be expected to significantly influence the reaction. Computational studies would likely show that such solvents stabilize the charged or highly polar transition states and the tetrahedral intermediate through hydrogen bonding. aimspress.com This stabilization would lower the activation energies of the reaction steps compared to the same reaction in the gas phase or in a non-polar solvent, thereby accelerating the rate of ring-opening. The ability to quantify these solvent effects is a key strength of modern computational chemistry.

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure of this compound is fundamental to its chemical behavior. Conformational analysis and stereochemical predictions, aided by computational methods, are essential tools for elucidating the most stable arrangements of the molecule and forecasting the stereochemistry of its reactions.

Conformational Analysis:

The central feature of this compound is the azetidin-2-one (B1220530) ring, a four-membered lactam. This ring is not perfectly planar due to ring strain and the electronic requirements of its constituent atoms. The puckering of the azetidinone ring is a key conformational variable. Additionally, the orientation of the methyl carboxylate group at the C2 position relative to the ring introduces further conformational possibilities.

Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), can be employed to calculate the potential energy surface of the molecule. These calculations would identify the low-energy conformations, or conformers, and the energy barriers between them. For this compound, the primary conformational question revolves around the degree of ring puckering and the rotational barrier of the C2-substituent.

Illustrative Conformational Possibilities of the Azetidinone Ring:

ConformationDescriptionPredicted Relative Stability
PlanarAll four ring atoms lie in the same plane.High energy due to ring strain and eclipsing interactions.
Puckered (Envelope)One atom deviates from the plane formed by the other three.Generally the more stable conformation, relieving some ring strain. The nitrogen or the opposing carbon is often the atom out of the plane.

Stereochemical Predictions:

This compound is a chiral molecule, with the stereocenter at the C2 position. The synthesis of this compound, for instance, through a Staudinger reaction (a [2+2] cycloaddition of a ketene (B1206846) and an imine), would have significant stereochemical implications. The stereochemical outcome of such reactions is often influenced by several factors. mdpi.comresearchgate.net

Computational modeling of the transition states of potential synthetic routes can predict the preferred stereoisomer. By calculating the activation energies of the different diastereomeric transition states, one can forecast which product will be favored kinetically. researchgate.net The stereochemistry of the substituents on the β-lactam ring is crucial for its biological activity. researchgate.net

Factors Influencing Stereochemical Outcome in Azetidinone Synthesis:

FactorDescription
Reaction MechanismThe specific pathway of the reaction (e.g., concerted vs. stepwise) dictates the stereochemical possibilities.
Steric HindranceThe spatial arrangement of substituents on the reactants can favor the formation of the less sterically crowded product.
Electronic EffectsThe electronic nature of the substituents can influence the geometry of the transition state.
Temperature and SolventThese reaction conditions can affect the relative energies of the transition states, thereby influencing the stereochemical outcome. mdpi.com

Applications of Molecular Electron Density Theory (MEDT)

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for understanding chemical reactivity. mdpi.comnih.gov It posits that the electron density distribution in the ground state of a molecule and its changes along a reaction pathway are the primary determinants of reactivity, moving away from the traditional focus on molecular orbital interactions. mdpi.comeuropa.eu

While no specific MEDT studies on this compound have been found, the theory offers powerful tools to analyze its reactivity. MEDT studies typically involve the analysis of the electron density to understand molecular mechanisms and selectivity. nih.gov

Key Principles of MEDT and Their Potential Application:

MEDT ConceptDescriptionPotential Application to this compound
Conceptual DFT Reactivity Indices Indices such as chemical potential, electrophilicity, and nucleophilicity are used to predict the global and local reactivity of molecules. nih.govThese indices could be calculated to predict how this compound would behave as an electrophile or nucleophile in various reactions.
Electron Localization Function (ELF) A topological analysis of the electron density that reveals the regions of covalent bonds and lone pairs, and how they change during a reaction.An ELF analysis of reactions involving the azetidinone ring, such as nucleophilic attack at the carbonyl carbon, would provide a detailed picture of the bond-forming and bond-breaking processes.
Bonding Evolution Theory (BET) This theory analyzes the changes in the topology of the ELF along a reaction coordinate to provide a detailed description of the molecular mechanism.BET could be used to elucidate the mechanism of the formation or ring-opening of the this compound ring, identifying the precise sequence of electronic events.

The application of MEDT would provide a more profound understanding of the chemical reactivity of this compound, offering insights into its stability, reaction mechanisms, and the origins of stereoselectivity in its synthesis and reactions.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-oxoazetidine-2-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via transesterification or ring-opening reactions. For example, transesterification using DPSM (dual-phase solvent mixtures) can optimize methyl ester content, as shown in experimental designs where parameters like catalyst loading (0.5–2.0 wt%) and temperature (60–90°C) significantly affect %E (ester content) . Yield optimization should employ response surface methodology (RSM) with tools like Design Expert to model interactions between variables (e.g., solvent ratio, reaction time) .
    如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图
    14:24

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C) and FT-IR spectroscopy. The lactam carbonyl (C=O) in the azetidine ring should appear at ~175–180 ppm in ¹³C NMR, while the methyl ester group typically resonates at ~3.7 ppm in ¹H NMR. Discrepancies in peak splitting may indicate racemization or impurities, necessitating purification via preparative HPLC with a C18 column (acetonitrile/water gradient).

Q. What stability challenges does this compound face under varying storage conditions?

  • Methodological Answer : The compound is prone to hydrolysis due to the strained β-lactam ring. Accelerated stability studies (40°C/75% RH) over 4–8 weeks can quantify degradation using LC-MS. Lyophilization or storage in anhydrous solvents (e.g., THF) under inert gas (N₂/Ar) is recommended to mitigate moisture-induced decomposition.

Advanced Research Questions

Q. How does this compound participate in nucleophilic ring-opening reactions, and what factors dictate regioselectivity?

  • Methodological Answer : The β-lactam ring undergoes nucleophilic attack at the carbonyl carbon or adjacent positions. Computational studies (DFT at B3LYP/6-311+G(d,p)) can predict regioselectivity by analyzing frontier molecular orbitals (HOMO-LUMO gaps). Experimentally, solvent polarity (e.g., DMF vs. THF) and nucleophile strength (e.g., amines vs. alkoxides) critically influence product distribution .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cellular cytotoxicity). Mendelian randomization-like approaches, as applied in genetic studies, can isolate confounding variables (e.g., batch effects) by replicating experiments under standardized conditions .
    正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!
    2:56:25

Q. How can researchers leverage computational tools to design novel analogs of this compound with enhanced pharmacokinetic properties?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to screen virtual libraries against target proteins (e.g., penicillin-binding proteins). ADMET prediction tools (SwissADME, pkCSM) can prioritize analogs with improved solubility (LogP < 3) and metabolic stability (CYP450 inhibition scores). Synchrotron XRD data of co-crystallized analogs may refine binding poses.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.